

# An In-Depth Technical Guide to Spirocyclic Compounds in Antiviral Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                       |
|----------------|---------------------------------------|
| Compound Name: | 3-Azaspiro(5.5)undecane hydrochloride |
| Cat. No.:      | B094333                               |

[Get Quote](#)

## Introduction: Beyond Flatland—Embracing the Third Dimension in Antiviral Therapy

For decades, the landscape of drug discovery has been dominated by planar, aromatic compounds. While effective, this "flatland" approach often encounters limitations in achieving high target specificity and favorable pharmacokinetic profiles. The emergence of spirocyclic compounds—molecules in which two rings share a single, quaternary carbon atom—represents a paradigm shift, introducing inherent three-dimensionality and structural rigidity that opens new frontiers in medicinal chemistry.[\[1\]](#)[\[2\]](#)

This guide provides a comprehensive technical overview of the application of spirocyclic scaffolds in the discovery and development of novel antiviral agents. We will move beyond a simple recitation of facts to explore the underlying rationale for their use, delve into specific case studies against critical viral pathogens, and provide actionable experimental protocols for researchers in the field. The central thesis is that the unique topology of spirocycles provides a powerful tool to overcome common challenges in antiviral drug design, including potency, selectivity, and the emergence of drug resistance.

## The Spirocyclic Advantage: A Physicochemical and Structural Rationale

The strategic incorporation of a spirocyclic moiety into a drug candidate is not merely a novelty; it is a decision rooted in sound physicochemical principles. The advantages stem directly from their unique three-dimensional structure.[1][3]

Key Advantages:

- Enhanced Three-Dimensionality (3D) and  $F_{sp^3}$  Character: The spiro atom, being a quaternary  $sp^3$ -hybridized carbon, forces the connected rings into orthogonal orientations. This projects functional groups into distinct vectors in 3D space, allowing for more precise and extensive interactions within a protein's binding pocket compared to flat aromatic systems.[1] This increased fraction of  $sp^3$ -hybridized carbons ( $F_{sp^3}$ ) is a well-established correlate with higher clinical success rates, as it often leads to improved solubility and metabolic stability.[3][4]
- Conformational Rigidity: The fused nature of spirocycles locks the molecule into a limited number of well-defined conformations.[2][4] This pre-organization reduces the entropic penalty upon binding to a biological target, which can translate directly to higher binding affinity and potency.[5][6]
- Improved Physicochemical Properties: The introduction of spirocyclic scaffolds, particularly azaspirocycles, has been shown to modulate key drug-like properties.[4] Compared to their non-spirocyclic counterparts, they can decrease lipophilicity (LogP/LogD), enhance aqueous solubility, and improve metabolic stability by blocking sites of metabolism.[1][3][4]
- Structural Novelty and Intellectual Property: In a competitive landscape, spirocyclic scaffolds provide access to novel chemical space, offering significant opportunities for securing intellectual property.[2]

```
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
```

} end

Caption: The causal relationship from core structure to drug discovery benefits.

## Case Studies: Spirocyclic Compounds Targeting Key Viruses

The theoretical advantages of spirocyclic scaffolds have been translated into tangible successes across a range of viral targets. Here, we examine several prominent examples.

## Hepatitis C Virus (HCV)

HCV has been a particularly fruitful area for the application of spirocyclic chemistry. Potent inhibitors have been developed against multiple viral nonstructural proteins.

- **NS4B Inhibitors:** Researchers designed and synthesized novel spirocyclic piperidine analogs that demonstrated excellent *in vitro* anti-HCV activity.<sup>[7]</sup> The dispiro compound 6p showed EC<sub>50</sub> values of 1.5 nM and 1.2 nM against genotypes 1a and 1b, respectively.<sup>[7]</sup> Mechanistic studies confirmed that these compounds bind directly to the NS4B protein, and their potency was reduced in replicons containing known NS4B resistance mutations, validating the target engagement.<sup>[7]</sup>
- **NS3/4a Protease Inhibitors:** A highly stereoselective synthesis was developed for an HCV NS3/4a protease inhibitor featuring a unique spirocyclic and macrocyclic architecture.<sup>[8][9]</sup> The decision to use a late-stage spirocyclization was a key strategic choice, as it enabled rapid exploration of structure-activity relationships (SAR) during the lead optimization phase while also providing a viable route for large-scale synthesis for clinical trials.<sup>[8][9]</sup>

## Human Immunodeficiency Virus (HIV)

The fight against HIV has benefited from structure-based drug design, where spirocycles have been employed to create highly specific inhibitors.

- **HIV Protease Inhibitors:** Novel spirocyclic ethers were designed to function as nonpeptidal P2-ligands for HIV-1 protease inhibitors.<sup>[10]</sup> By incorporating these rigid, three-dimensional ligands into a known inhibitor scaffold, potent compounds were generated. This work exemplifies how spirocycles can be used to replace more flexible or peptidic elements to improve drug-like properties while maintaining or enhancing potency.<sup>[10]</sup>
- **TAR RNA Binding Agents:** Spirocyclic helical compounds have been investigated as agents that bind specifically to bulged RNA structures, such as the HIV-2 trans-activation response (TAR) element.<sup>[11]</sup> This represents a less conventional antiviral strategy, moving beyond protein targets to inhibit viral replication by targeting essential RNA secondary structures.<sup>[11]</sup>

## Coronaviruses (MHV and HCoV-229E)

The conformational restriction of spirocyclic nucleosides makes them intriguing candidates for inhibiting viral polymerases.

- Spirocyclic Nucleoside Analogs: A library of spirocyclic ribonucleosides, including triazolic and azetidinic systems, was synthesized and evaluated for antiviral properties using Murine Hepatitis Virus (MHV) as a model for coronaviruses.[12][13] These compounds were designed as conformationally restricted analogs of ribavirin, a broad-spectrum antiviral.[14] One derivative, 3f, showed a promising million-fold reduction in MHV growth, demonstrating the potential of this scaffold.[14]
- Thiopyrimidinone Derivatives: A novel family of spirocyclic thiopyrimidinones was evaluated against human coronavirus 229E (HCoV-229E).[15] Compound 9 exhibited outstanding inhibitory ability with a high selectivity index (SI) of 14.8. Molecular dynamics simulations suggested that its mechanism of action involves binding to the main protease (Mpro) of SARS-CoV-2, highlighting a potential broad-spectrum application against coronaviruses.[15]

## Influenza Virus

Spirocyclic compounds have been identified as inhibitors of influenza virus replication through various mechanisms.

- vRNP Nuclear Export Inhibitors: The spiro compound KR-23502 was found to inhibit both influenza A and B viruses.[16] Its mechanism involves interfering with the nuclear export of the viral ribonucleoprotein (vRNP) complex, a critical step in the late stage of viral replication. [16] Notably, the compound demonstrated a relatively high genetic barrier to resistance, a highly desirable trait for any antiviral drug.[16]
- Neuraminidase Inhibition: Dihydrofuropyridinones, a class of compounds that can incorporate spirocyclic features, were identified through a target-free screen and later found to act by suppressing viral neuraminidase activity.[17]

## Data Summary: Antiviral Activity of Selected Spirocyclic Compounds

| Compound Class/Name              | Virus Target         | Viral Protein/Process       | Potency (EC <sub>50</sub> /IC <sub>50</sub> ) | Selectivity Index (SI) | Reference |
|----------------------------------|----------------------|-----------------------------|-----------------------------------------------|------------------------|-----------|
| Dispiro (6p)                     | HCV (Genotype 1a/1b) | NS4B Protein                | 1.5 nM / 1.2 nM                               | Not Reported           | [7]       |
| Spirocyclic Thiopyrimidinone (9) | HCoV-229E            | Main Protease (Mpro)        | Not Reported (CPE)                            | 14.8                   | [15]      |
| Spirocyclic Nucleoside (3f)      | MHV                  | Viral Polymerase (putative) | ~1.3 μM (estimated)                           | >1500                  | [14]      |
| Spirooxindole (12a)              | HIV                  | HIV Protease                | 6 nM                                          | Not Reported           | [18]      |
| Fluoro-spiro-isoxazoline (4d)    | HCMV                 | Not Specified               | ~10 μM                                        | Not Reported           | [19]      |

## Experimental Protocols & Workflows

A core tenet of our scientific approach is the translation of concepts into practice. Here we provide validated, step-by-step methodologies for the synthesis and evaluation of spirocyclic antiviral candidates.

### Protocol 1: Synthesis via Intramolecular 1,3-Dipolar Cycloaddition

This protocol outlines a general method for synthesizing spirocyclic triazolooxazine nucleosides, adapted from published procedures.[14] This strategy is powerful because it builds the complex spirocyclic core in a single, efficient step.

Objective: To synthesize a protected spirocyclic nucleoside adduct via an intramolecular cycloaddition reaction.

## Materials:

- Azido-derivative of a chosen sugar (e.g., from  $\beta$ -D-psicofuranose)
- Appropriate propargyl bromide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Toluene
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography

## Step-by-Step Methodology:

- Preparation: Under an inert atmosphere (e.g., Argon), add the azido-sugar derivative (1.0 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise.  
Causality: The NaH acts as a strong base to deprotonate the primary alcohol, forming an alkoxide intermediate which is a potent nucleophile.
- Alkylation: Stir the mixture at 0 °C for 30 minutes. Add the desired propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Workup: Quench the reaction by carefully adding saturated aqueous  $\text{NaHCO}_3$ . Transfer the mixture to a separatory funnel and extract three times with EtOAc.

- Purification (Intermediate): Combine the organic layers, wash with brine, dry over  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The crude product is the uncyclized azide-alkyne intermediate.
- Cycloaddition: Dissolve the crude intermediate in anhydrous toluene. Heat the solution to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Causality: The thermal energy promotes the intramolecular [3+2] cycloaddition between the azide and alkyne moieties, forming the thermodynamically stable triazole ring and creating the spirocenter.
- Final Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the protected spirocyclic nucleoside.
- Validation: Characterize the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

```
dot graph G { graph [fontname="Arial", splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10]; }
```

} end Caption: Workflow for the synthesis of a spirocyclic nucleoside.

## Protocol 2: Cell-Based Antiviral Assay (CPE Inhibition)

This protocol describes a general method to evaluate the efficacy of a test compound in protecting host cells from virus-induced cytopathic effect (CPE).

Objective: To determine the half-maximal effective concentration ( $\text{EC}_{50}$ ) and half-maximal cytotoxic concentration ( $\text{CC}_{50}$ ) of a spirocyclic compound.

Materials:

- Susceptible host cell line (e.g., Vero-E6 for coronaviruses)
- Virus stock with a known titer
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

- Test compound stock solution in DMSO
- Positive control antiviral drug (e.g., Remdesivir for SARS-CoV-2)
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom, opaque-walled plates
- Luminometer

#### Step-by-Step Methodology:

- Cell Seeding: Seed host cells into 96-well plates at a density that will result in a 90-100% confluent monolayer after 24 hours. Incubate at 37 °C, 5% CO<sub>2</sub>.
- Compound Preparation (Toxicity Plate): Prepare a serial dilution of the test compound in culture medium. Remove the medium from one plate of cells and add the compound dilutions. This plate will not be infected and serves to determine the CC<sub>50</sub>. Include "cells only" and "vehicle (DMSO) only" controls.
- Compound and Virus Addition (Efficacy Plate): On a separate plate of cells, add the same serial dilutions of the test compound. Immediately after, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Self-Validation: Include "virus only" (positive control for CPE) and "cells only" (negative control) wells.
- Incubation: Incubate both plates at 37 °C, 5% CO<sub>2</sub> for 48-72 hours, or until the "virus only" control wells show 90-100% CPE.
- Viability Measurement: Remove plates from the incubator and allow them to equilibrate to room temperature. Add the cell viability reagent to all wells according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the number of viable cells.
- Data Analysis:

- CC<sub>50</sub>: For the toxicity plate, normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the log of compound concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the CC<sub>50</sub>.
- EC<sub>50</sub>: For the efficacy plate, normalize the data with the "virus only" control as 0% protection and the "cells only" control as 100% protection. Plot the percentage of protection against the log of compound concentration and use a non-linear regression to calculate the EC<sub>50</sub>.
- Selectivity Index (SI): Calculate the SI by dividing the CC<sub>50</sub> by the EC<sub>50</sub> (SI = CC<sub>50</sub> / EC<sub>50</sub>). Trustworthiness: A higher SI value indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that are toxic to host cells.

## Challenges and Future Perspectives

Despite their immense promise, the integration of spirocyclic scaffolds into drug discovery is not without challenges. Their synthesis can be complex, often requiring multi-step routes and careful control of stereochemistry.<sup>[1]</sup> Furthermore, the inherent rigidity, while beneficial for potency, can make SAR exploration more challenging compared to flexible linear molecules.

The future of this field is bright, with several exciting directions:

- New Synthetic Methodologies: Continued innovation in synthetic organic chemistry will make diverse spirocyclic building blocks more accessible, lowering the barrier to their inclusion in screening libraries.<sup>[20]</sup>
- Fragment-Based Drug Discovery (FBDD): The development of fragment libraries enriched with novel spirocycles could provide unique starting points for drug discovery campaigns, allowing for the exploration of previously un-drugged binding pockets.<sup>[1]</sup>
- Targeting Protein-Protein Interactions (PPIs): The ability of spirocycles to project functional groups in precise vectors makes them ideal scaffolds for designing inhibitors of challenging targets like viral PPIs, which often involve large, shallow binding surfaces.

## Conclusion

Spirocyclic compounds represent a powerful and increasingly vital tool in the arsenal of medicinal chemists dedicated to antiviral drug discovery. By providing a robust framework to escape the limitations of flat, two-dimensional structures, they offer a rational path toward compounds with improved potency, selectivity, and pharmacokinetic properties. The case studies presented herein demonstrate tangible success against a host of clinically relevant viruses, from HCV and HIV to influenza and coronaviruses. As synthetic methodologies become more sophisticated and our understanding of their structural benefits deepens, we can confidently expect that the intricate, three-dimensional world of spirocycles will yield the next generation of breakthrough antiviral therapies.

## References

- Tai, V. W., et al. (2014). Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein. *Bioorganic & Medicinal Chemistry Letters*.
- Cobb, A. J. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. *New Journal of Chemistry*.
- Ghosh, A. K., et al. (2001). Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors. *Bioorganic & Medicinal Chemistry Letters*.
- Prasad, A. S., et al. (2006). Spirocyclic helical compounds as binding agents for bulged RNA, including HIV-2 TAR. *Chemical Communications*.
- Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. *Expert Opinion on Drug Discovery*.
- Vo, D. D., et al. (2016). A Synthesis of a Spirocyclic Macroyclic Protease Inhibitor for the Treatment of Hepatitis C. *Organic Letters*.
- Me-Mei, H., et al. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. *ACS Infectious Diseases*.
- Dell'Isola, A., et al. (2014). Synthesis and Antiviral Properties of Spirocyclic[7][10][12]-Triazolooxazine Nucleosides. *Chemistry – A European Journal*.
- El-Sawy, E. R., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. *Chemistry & Biodiversity*.
- D'Helft, J., & Peixoto, P. A. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? *Expert Opinion on Drug Discovery*.
- Vo, D. D., et al. (2016). A Synthesis of a Spirocyclic Macroyclic Protease Inhibitor for the Treatment of Hepatitis C. *Organic Letters*.
- Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In *Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation*. The Royal Society of Chemistry.

- Liu, K., et al. (2014). The use of spirocyclic scaffolds in drug discovery. *Bioorganic & Medicinal Chemistry Letters*.
- Cobb, A. J. A., et al. (2018). Synthesis and antiviral activity of novel spirocyclic nucleosides. *CentAUR*.
- Jang, Y., et al. (2021). Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins. *Acta Pharmaceutica Sinica B*.
- Various Authors. (2014). Spiro compounds as hepatitis c virus inhibitors. *Google Patents* (EP2730572A1).
- Hu, M.-M., et al. (2017). Therapeutic Potential of Spirooxindoles as Antiviral Agents. *ACS Infectious Diseases*.
- Bakunov, S. A., et al. (2021). Synthesis and antiviral activity of bis-spirocyclic derivatives of rhodanine. *Russian Chemical Bulletin*.
- Kim, M., et al. (2017). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. *European Journal of Medicinal Chemistry*.
- Various Authors. (2021). The utilization of spirocyclic scaffolds in novel drug discovery. *Request PDF on ResearchGate*.
- Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. *Futuristic Trends in Chemical, Material Sciences & Nano Technology*.
- El-Sawy, E. R., et al. (2022). Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. *Chemistry & Biodiversity*.
- Unoh, Y., et al. (2022). COVID-19 therapeutics: Small-molecule drug development targeting SARS-CoV-2 main protease. *Journal of Biomedical Science*.
- da Cruz, L. C., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. *European Journal of Medicinal Chemistry*.
- Ghosh, A. K., et al. (2001). Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors. *Bioorganic & Medicinal Chemistry Letters*.
- Kumar, A., et al. (2021). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. *RSC Advances*.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 2. [books.rsc.org](http://books.rsc.org) [books.rsc.org]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 5. [files01.core.ac.uk](http://files01.core.ac.uk) [files01.core.ac.uk]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Design and synthesis of spirocyclic compounds as HCV replication inhibitors by targeting viral NS4B protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Synthesis of a Spirocyclic Macroyclic Protease Inhibitor for the Treatment of Hepatitis C. | Semantic Scholar [semanticscholar.org]
- 9. A Synthesis of a Spirocyclic Macroyclic Protease Inhibitor for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure based design: novel spirocyclic ethers as nonpeptidal P2-ligands for HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spirocyclic helical compounds as binding agents for bulged RNA, including HIV-2 TAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of novel spirocyclic nucleosides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and antiviral activity of novel spirocyclic nucleosides - CentAUR [centaur.reading.ac.uk]
- 14. Synthesis and Antiviral Properties of Spirocyclic [1,2,3]-Triazolooxazine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Spirooxindoles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Spirocyclic Compounds in Antiviral Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094333#spirocyclic-compounds-in-antiviral-drug-discovery]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)